![molecular formula C6H2BrClN2S B1284429 7-Bromo-4-chlorothieno[3,2-d]pyrimidine CAS No. 31169-27-4](/img/structure/B1284429.png)
7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Vue d'ensemble
Description
The compound 7-Bromo-4-chlorothieno[3,2-d]pyrimidine is a halogenated thienopyrimidine, a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and 6-Bromo-4-chlorothieno[2,3-d]pyrimidine have been synthesized and studied, indicating a general interest in bromo-chloro substituted pyrimidines and their derivatives.
Synthesis Analysis
The synthesis of related bromo-chloro pyrimidine derivatives typically involves multi-step reactions starting from readily available chemicals. For instance, the synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine is achieved through a four-step process including the Gewald reaction, pyrimidone formation, bromination, and chlorination, with an overall yield of 49% . This method is practical and scalable, suggesting that similar approaches could be applied to synthesize 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines is often confirmed using X-ray crystallography. For example, the crystal structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine has been determined, providing detailed information about interatomic distances and angles . This level of structural analysis is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Halogenated pyrimidines can undergo various chemical reactions, making them versatile synthetic intermediates. The presence of halogen functionalities allows for reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions enable the diversification of the pyrimidine core into a wide range of derivatives with different properties and potential uses.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure. For instance, the stability of these compounds can vary; while some are susceptible to ring isomerization under ambient conditions, others, especially those with substitutions at certain positions, are quite stable . The presence of halogens also affects the reactivity, as seen in the case of regioselective halogenation of pyrrolo[2,3-d]pyrimidines . Moreover, the crystal packing and molecular conformation can impact the solid-state properties, which is important for material applications .
Applications De Recherche Scientifique
Synthesis and Scalability
7-Bromo-4-chlorothieno[3,2-d]pyrimidine has been a subject of research in synthetic chemistry, particularly in the development of scalable and efficient synthesis methods. A notable advancement in this area is the scalable preparation of related compounds, such as 6-bromo-4-chlorothieno[2,3-d]pyrimidine, from bulk chemicals using standard laboratory equipment, highlighting the compound's practical synthesis potential (Bugge et al., 2014).
Anticancer Properties
Research has been conducted on the anticancer potential of 7-bromo-4-chlorothieno[3,2-d]pyrimidine derivatives. Specifically, derivatives containing a piperazine unit have been designed and synthesized, showing promise as protein tyrosine kinase inhibitors, a class of compounds often used in anti-cancer therapies (Jiang Da-hong, 2012).
Antifungal Applications
The compound has been investigated for its potential antifungal applications. Synthesized derivatives of 4-chlorothieno[2,3-d]pyrimidines, closely related to 7-bromo-4-chlorothieno[3,2-d]pyrimidine, were evaluated for antifungal activity against various fungal species, showing preventive effects on diseases like Rice blast and Cucumber powdery mildew (Konno et al., 1989).
Versatile Synthetic Intermediates
The presence of halogen functionalities in compounds like 7-bromo-4-chlorothieno[3,2-d]pyrimidine makes them versatile synthetic intermediates for chemical reactions. This property has been utilized in the development of various derivatives through processes like oxidative cyclization and direct aromatic substitution (Tang et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
7-bromo-4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZDPZIIKOATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586510 | |
| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
CAS RN |
31169-27-4 | |
| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine in anticancer research?
A1: 7-Bromo-4-chlorothieno[3,2-d]pyrimidine serves as a versatile building block for synthesizing novel molecules with potential anticancer properties. [] Researchers are interested in its use as a starting material for creating compounds that can inhibit protein tyrosine kinases, enzymes often implicated in the development and progression of cancer. []
Q2: How is 7-Bromo-4-chlorothieno[3,2-d]pyrimidine structurally modified to create potential anticancer agents?
A2: One strategy involves introducing a piperazine unit to the 7-Bromo-4-chlorothieno[3,2-d]pyrimidine core. [] This modification is achieved through a reaction with various piperazine derivatives in the presence of triethylamine (Et3N). [] The resulting compounds, confirmed by ¹H NMR and HRMS, represent a new series of 7-bromothieno[3,2-d]pyrimidines that warrant further investigation for their anticancer potential. []
Q3: Are there other chemical modifications explored with 7-Bromo-4-chlorothieno[3,2-d]pyrimidine for developing novel compounds?
A3: Yes, beyond the addition of piperazine units, researchers are exploring Suzuki coupling reactions with 7-Bromo-4-chlorothieno[3,2-d]pyrimidine. [] This method allows for the introduction of diverse substituents, expanding the chemical space and potentially leading to compounds with improved potency and selectivity against specific targets. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

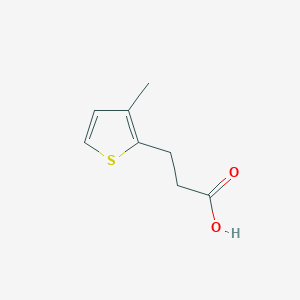
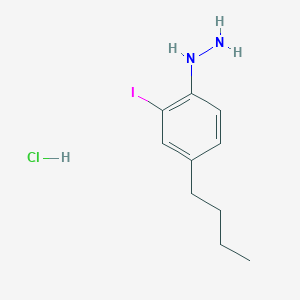
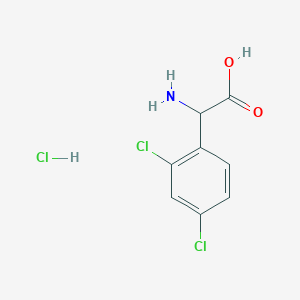

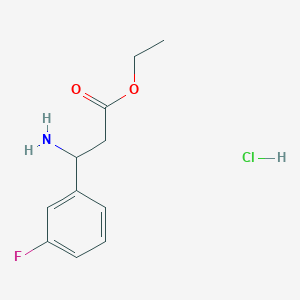

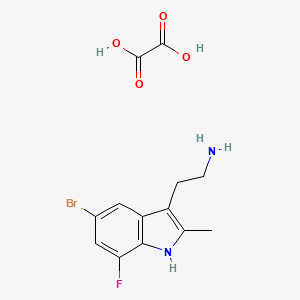






![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)